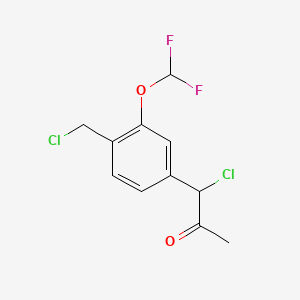![molecular formula C10H12Cl2O6S2 B14054367 [(2S)-2-(2,4-dichlorophenyl)-2-methylsulfonyloxyethyl] methanesulfonate](/img/structure/B14054367.png)
[(2S)-2-(2,4-dichlorophenyl)-2-methylsulfonyloxyethyl] methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate is a chemical compound characterized by the presence of a dichlorophenyl group attached to an ethanediol backbone, which is further modified by dimethanesulfonate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate typically involves the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with ethylene glycol under controlled conditions to form the ethanediol derivative. The final step involves the sulfonation of the ethanediol derivative using methanesulfonyl chloride in the presence of a base to yield the dimethanesulfonate compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is designed to be efficient and cost-effective, with considerations for environmental and safety regulations.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can yield simpler alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethanesulfonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohol derivatives, and substituted ethanediol compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes .
Wirkmechanismus
The mechanism of action of (S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenol: A precursor in the synthesis of (S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate.
Dichloroaniline: Another dichlorinated aromatic compound with different functional groups.
Diclofenac: A dichlorophenyl derivative with anti-inflammatory properties .
Uniqueness
(S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C10H12Cl2O6S2 |
|---|---|
Molekulargewicht |
363.2 g/mol |
IUPAC-Name |
[(2S)-2-(2,4-dichlorophenyl)-2-methylsulfonyloxyethyl] methanesulfonate |
InChI |
InChI=1S/C10H12Cl2O6S2/c1-19(13,14)17-6-10(18-20(2,15)16)8-4-3-7(11)5-9(8)12/h3-5,10H,6H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
BEOWSEKJTJGQCR-SNVBAGLBSA-N |
Isomerische SMILES |
CS(=O)(=O)OC[C@H](C1=C(C=C(C=C1)Cl)Cl)OS(=O)(=O)C |
Kanonische SMILES |
CS(=O)(=O)OCC(C1=C(C=C(C=C1)Cl)Cl)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


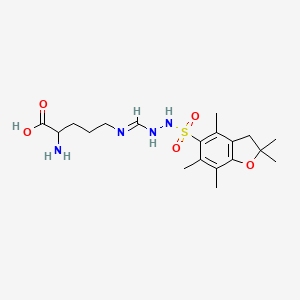
![Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-)](/img/structure/B14054288.png)
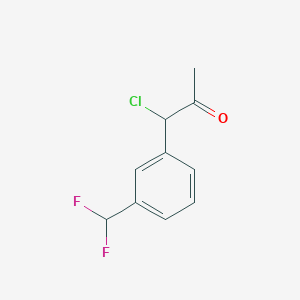
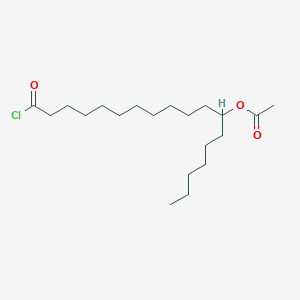

![[(6-Chloro-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B14054316.png)

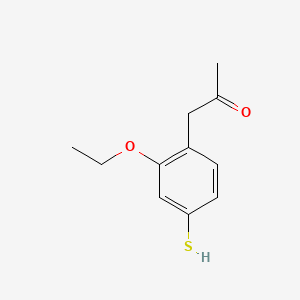
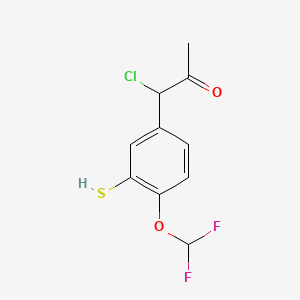
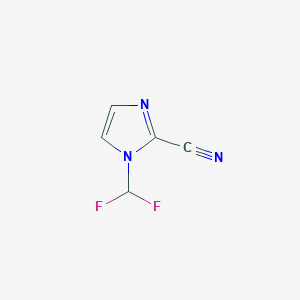
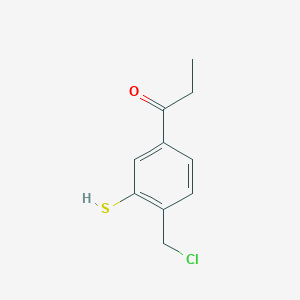
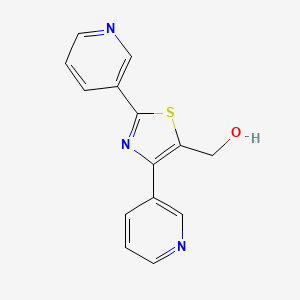
![Methyl 2-(8-methoxy-5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)-2-oxoacetate](/img/structure/B14054357.png)
